molecular formula C14H16N2O B15355675 1-(3,4-Diaminophenyl)-1-phenylethanol

1-(3,4-Diaminophenyl)-1-phenylethanol

Cat. No.: B15355675
M. Wt: 228.29 g/mol
InChI Key: HIHLDYIWRYOYCT-UHFFFAOYSA-N
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Description

1-(3,4-Diaminophenyl)-1-phenylethanol is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group and a diaminophenyl group attached to an ethanolic moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Diaminophenyl)-1-phenylethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3,4-diaminophenol with phenylmagnesium bromide followed by reduction. The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific reagents is optimized to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Diaminophenyl)-1-phenylethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Produces corresponding quinones and carboxylic acids.

  • Reduction: Yields amines and alcohols.

  • Substitution: Results in the formation of various substituted phenyl compounds.

Scientific Research Applications

1-(3,4-Diaminophenyl)-1-phenylethanol has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: Employed in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties in treating various diseases.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

1-(3,4-Diaminophenyl)-1-phenylethanol is unique in its structure and properties compared to similar compounds such as 1-(3,4-diaminophenyl)ethanone and (3,4-diaminophenyl)(4-fluorophenyl)methanone. These compounds differ in their functional groups and reactivity, leading to distinct applications and behaviors.

Comparison with Similar Compounds

  • 1-(3,4-Diaminophenyl)ethanone

  • (3,4-Diaminophenyl)(4-fluorophenyl)methanone

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Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-(3,4-diaminophenyl)-1-phenylethanol

InChI

InChI=1S/C14H16N2O/c1-14(17,10-5-3-2-4-6-10)11-7-8-12(15)13(16)9-11/h2-9,17H,15-16H2,1H3

InChI Key

HIHLDYIWRYOYCT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC(=C(C=C2)N)N)O

Origin of Product

United States

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